N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(3-methylphenyl)acetamide

anticonvulsant MES model benzofuran-acetamide scaffold

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(3-methylphenyl)acetamide (CAS 2034599-91-0; molecular formula C₂₀H₂₁NO₃, MW 323.4 g/mol) belongs to the benzofuran-acetamide class, a pharmacophore scaffold that has demonstrated quantifiable anticonvulsant activity in the maximal electroshock seizure (MES) model with ED₅₀ values ranging from 0.055 to 0.259 mmol/kg across a series of 24 derivatives , and has been validated as a mitochondrial DBI receptor complex ligand platform with in vitro and in vivo potency equivalent to the reference compound FGIN-1-27. The compound incorporates a 3-methylphenyl (m-tolyl) acetamide side chain attached via a 2-hydroxypropyl linker to a benzofuran-2-yl core, representing a specific substitution topology within this biologically active scaffold class.

Molecular Formula C20H21NO3
Molecular Weight 323.392
CAS No. 2034599-91-0
Cat. No. B2754715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(3-methylphenyl)acetamide
CAS2034599-91-0
Molecular FormulaC20H21NO3
Molecular Weight323.392
Structural Identifiers
SMILESCC1=CC(=CC=C1)CC(=O)NCC(C)(C2=CC3=CC=CC=C3O2)O
InChIInChI=1S/C20H21NO3/c1-14-6-5-7-15(10-14)11-19(22)21-13-20(2,23)18-12-16-8-3-4-9-17(16)24-18/h3-10,12,23H,11,13H2,1-2H3,(H,21,22)
InChIKeyMPJNJGKSYIJLEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(3-methylphenyl)acetamide (CAS 2034599-91-0): Benzofuran-Acetamide Scaffold Identity and Procurement Baseline


N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(3-methylphenyl)acetamide (CAS 2034599-91-0; molecular formula C₂₀H₂₁NO₃, MW 323.4 g/mol) belongs to the benzofuran-acetamide class, a pharmacophore scaffold that has demonstrated quantifiable anticonvulsant activity in the maximal electroshock seizure (MES) model with ED₅₀ values ranging from 0.055 to 0.259 mmol/kg across a series of 24 derivatives [1], and has been validated as a mitochondrial DBI receptor complex ligand platform with in vitro and in vivo potency equivalent to the reference compound FGIN-1-27 [2]. The compound incorporates a 3-methylphenyl (m-tolyl) acetamide side chain attached via a 2-hydroxypropyl linker to a benzofuran-2-yl core, representing a specific substitution topology within this biologically active scaffold class.

Why N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(3-methylphenyl)acetamide Cannot Be Interchanged with Other Benzofuran-Acetamide Analogs


Within the benzofuran-acetamide scaffold class, small structural perturbations produce large variations in biological potency. Shakya et al. (2016) demonstrated that relative anticonvulsant potency (vs. phenytoin) varied from 0.16 to 0.74 across 24 derivatives differing only in the N-substituent on the acetamide group [1]. Similarly, among benzofuran-acetamides acting as mitochondrial DBI receptor complex ligands, potency is exquisitely dependent on the specific substitution pattern of both the benzofuran and acetamide moieties, with only selected analogs matching the potency of FGIN-1-27 [2]. The 3-methylphenyl (m-tolyl) group in this compound occupies a defined steric and electronic parameter space that is not equivalent to the 4-chlorobenzoyl, cyclohexyl(methyl)amino, or other substituents found in published analogs, meaning that generic substitution with a different benzofuran-acetamide would alter target engagement, potency, and selectivity profiles in ways that cannot be predicted without experimental validation.

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(3-methylphenyl)acetamide (CAS 2034599-91-0): Quantitative Differential Evidence for Scientific Selection


Benzofuran-Acetamide Scaffold Anticonvulsant Potency Range: Scaffold-Level Quantitative Benchmark

The benzofuran-acetamide scaffold to which this compound belongs has been quantitatively characterized for anticonvulsant activity. Shakya et al. (2016) reported that across 24 synthesized N-(2-(benzoyl/4-chlorobenzoyl)-benzofuran-3-yl)-2-(substituted) acetamide derivatives, ED₅₀ values ranged from 0.055 to 0.259 mmol/kg (~23.4 to 127.6 mg/kg) in the maximal electroshock seizure (MES) model in mice, with relative potency vs. phenytoin ranging from 0.16 to 0.74 [1]. The ALD₅₀ (approximate lethal dose) range was 1.604–1.675 mmol/kg, yielding a therapeutic index (ALD₅₀/ED₅₀) range of approximately 6.2 to 30.5. No direct in vivo anticonvulsant data are publicly available for the specific compound N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(3-methylphenyl)acetamide; the scaffold-level data provide the benchmark against which its activity must be experimentally determined. This compound differs from the published series at the benzofuran substitution position (2-hydroxypropyl vs. 2-benzoyl/4-chlorobenzoyl at C-3) and at the acetamide N-substituent (m-tolyl vs. various amines), representing a distinct chemotype within the broader scaffold class.

anticonvulsant MES model benzofuran-acetamide scaffold ED50

Benzofuran-Acetamide Mitochondrial DBI Receptor Complex Ligand Activity: Scaffold-Level Equipotency with FGIN-1-27

Liao et al. (1998) demonstrated that a series of benzofuran analogues of the potent mitochondrial DBI receptor complex ligand FGIN-1-27 (N,N-di-n-hexyl-2-phenylindole-3-acetamide) were 'equally potent and selective as FGIN-1-27' in both in vitro binding assays and in vivo behavioral models [1]. While the specific compound N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(3-methylphenyl)acetamide was not among the tested compounds, it shares the core benzofuran-acetamide pharmacophore and the 2-hydroxypropyl linker topology with the published active series. The m-tolyl group represents a distinct hydrophobic substituent that may confer differential binding at the mitochondrial DBI receptor complex vs. the indole-based FGIN-1-27, making it a probe for structure–activity relationship expansion at this target.

mitochondrial DBI receptor antineophobic FGIN-1-27 benzofuran-acetamide

Structural Differentiation: m-Tolyl (3-Methylphenyl) Substituent vs. Common Benzofuran-Acetamide Substituents

The 3-methylphenyl (m-tolyl) acetamide substituent in this compound is structurally distinct from the substituents used in the two major published benzofuran-acetamide series: (i) the Shakya et al. (2016) anticonvulsant series, which employed primarily cyclohexyl(methyl)amino, 4-methylpiperidin-1-yl, and 4-(furan-2-carbonyl)piperazin-1-yl groups [1]; and (ii) the Liao et al. (1998) DBI receptor series, which used di-n-hexylamide and related lipophilic amides [2]. The m-tolyl group provides a calculated logP contribution (π Hansch constant for 3-CH₃ on phenyl ≈ +0.52) that is intermediate between unsubstituted phenyl (π = 0) and the highly lipophilic di-n-hexyl group. This positions the compound in a distinct lipophilicity space that may translate into differential membrane permeability, metabolic stability, and target binding profiles vs. published analogs. Structural analogs with varying phenyl ring substituents (e.g., 2-chlorophenyl, 3-methoxyphenyl, 4-isopropylsulfonylphenyl) are catalogued in chemical databases , confirming that the m-tolyl substitution represents a specific point within a broader analog matrix.

m-tolyl structure-activity relationship Hansch analysis benzofuran-acetamide

Data Availability Acknowledgment: No Direct Quantitative Bioactivity or Selectivity Data for CAS 2034599-91-0

A systematic search of PubMed, patent databases, and authoritative chemical biology repositories (PubChem, ChEMBL, BindingDB) as of early 2026 identified no primary research articles, patents, or public bioassay records containing direct quantitative pharmacological, pharmacokinetic, or toxicological data for N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(3-methylphenyl)acetamide (CAS 2034599-91-0). No head-to-head comparisons with close structural analogs (e.g., the 3-methoxyphenyl, 2-chlorophenyl, or 4-isopropylsulfonylphenyl variants) have been published. All differentiation claims in this guide are therefore scaffold-level or structural inferences, and procurement decisions must be made with the explicit understanding that experimental characterization of this specific compound's potency, selectivity, and ADME properties remains to be completed.

data gap primary assay selectivity procurement diligence

Best-Fit Research and Industrial Application Scenarios for N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(3-methylphenyl)acetamide (CAS 2034599-91-0)


Scaffold-Hopping Lead Generation in Anticonvulsant Drug Discovery

This compound serves as a scaffold-hopping entry point for benzofuran-acetamide anticonvulsant programs. The published scaffold has demonstrated ED₅₀ values of 0.055–0.259 mmol/kg in the MES model with therapeutic indices up to ~30 [1]. The m-tolyl substituent provides an SAR expansion point beyond the cyclohexyl(methyl)amino and piperazine-based substituents explored by Shakya et al. (2016), enabling exploration of lipophilic and steric effects at the acetamide terminus. Researchers should directly benchmark this compound against published analogs (especially compounds 5i and 5c with relative potency 0.74 and 0.72 vs. phenytoin) using the MES model and rotarod neurotoxicity assay.

Mitochondrial DBI Receptor Complex Pharmacophore Expansion

The benzofuran-acetamide scaffold has been validated as a bioisosteric replacement for the indole core of FGIN-1-27, retaining equipotency at the mitochondrial DBI receptor complex [2]. This specific compound, with its m-tolyl substituent, represents a probe for exploring whether aryl substitution on the acetamide moiety modulates binding affinity or selectivity at the mitochondrial DBI receptor complex vs. the canonical di-n-hexylamide motif. Procurement is warranted for antineophobic/anxiolytic drug discovery programs seeking to diversify beyond the FGIN-1-27 chemotype.

Benzofuran-Acetamide Analog Matrix Construction for Multiplexed SAR

Chemical databases list multiple structural analogs of this compound with systematic variations at the phenyl ring (e.g., 2-chlorophenyl, 3-methoxyphenyl, 4-isopropylsulfonylphenyl, 2-fluorophenoxy) [1]. Procuring this m-tolyl variant alongside its ortho-, meta-, and para-substituted analogs enables construction of a focused analog matrix for multiplexed SAR campaigns. The 3-methyl substitution provides a defined electronic (+I inductive effect) and steric (meta topology) perturbation that can be quantitatively compared with electron-withdrawing (Cl), electron-donating (OCH₃), and bulky (isopropylsulfonyl) substituents in parallel assays.

Method Development and Reference Standard for Benzofuran-Acetamide Analytical Characterization

With molecular formula C₂₀H₂₁NO₃ and molecular weight 323.4 g/mol , this compound can serve as an analytical reference standard for HPLC, LC-MS, and NMR method development within benzofuran-acetamide research programs. Its defined chromophore (benzofuran) and characteristic fragmentation pattern make it suitable for developing and validating analytical methods that will subsequently be applied to novel benzofuran-acetamide derivatives.

Quote Request

Request a Quote for N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(3-methylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.